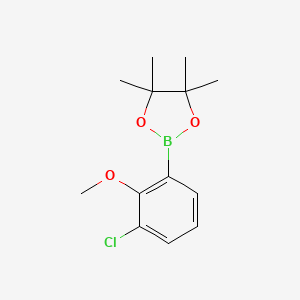

2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of boronic ester compounds, like "2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane," typically involves the reaction of organoboronic acids or their derivatives with suitable halides or alkenes in the presence of a catalyst. Although no specific synthesis route for this compound is directly provided, analogous processes involve transesterification or direct borylation techniques. The synthesis pathway often depends on the desired substitution pattern on the phenyl ring and the boronic ester's specific properties (Fritschi et al., 2008).

Molecular Structure Analysis

The molecular structure of related boronic ester compounds has been extensively studied through X-ray crystallography and NMR spectroscopy, providing insights into their conformation and electronic properties. These studies reveal a tetracoordinated boron atom within a trigonal planar or tetrahedral geometry, influenced by substituents on the phenyl ring and the boronic ester group. The electronic distribution and steric hindrance significantly affect their reactivity in chemical reactions (Coombs et al., 2006).

Chemical Reactions and Properties

"this compound" participates in Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming carbon-carbon bonds. This reaction involves the coupling of the boronic ester with halide-containing compounds in the presence of a palladium catalyst. The presence of the methoxy and chloro substituents on the phenyl ring can influence the reactivity and selectivity of the coupling process, making it a versatile reagent for synthesizing complex organic molecules (Li et al., 2016).

Physical Properties Analysis

Boronic esters' physical properties, such as melting points, solubility in organic solvents, and stability, are crucial for their handling and application in organic synthesis. While specific data for "this compound" is not provided, analogous compounds exhibit moderate to high solubility in common organic solvents and stability under standard conditions, although they may be sensitive to moisture and oxygen over prolonged periods.

Chemical Properties Analysis

The chemical properties of boronic esters are dominated by the boron atom's ability to undergo reversible covalent interactions with hydroxyl and amine groups, facilitating their role in cross-coupling reactions. The electron-withdrawing or donating nature of substituents on the phenyl ring, such as the methoxy and chloro groups in this compound, can modulate its reactivity. These properties are essential for designing boronic esters for specific synthetic applications, including their role as intermediates in the synthesis of biologically active molecules and materials (Huang et al., 2021).

- (Fritschi et al., 2008)

- (Coombs et al., 2006)

- (Li et al., 2016)

- (Huang et al., 2021)

Scientific Research Applications

Synthesis of Ortho-modified Derivatives

The compound 2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been utilized in the synthesis of ortho-modified derivatives like mercapto- and piperazino-methyl-phenylboronic acid derivatives. These compounds display inhibitory activity against serine proteases such as thrombin and are characterized by their lack of S–B coordination and only weak N–B coordination in both solid-state and in solution (Spencer et al., 2002).

Application in Stilbene Synthesis

This chemical has been instrumental in synthesizing novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, which are potential intermediates for synthesizing conjugated polyenes. These polyenes are considered new materials for LCD (Liquid Crystal Display) technology and are being explored for therapeutic potentials in neurodegenerative diseases (Das et al., 2015).

Role in Transition Metal-Catalyzed Hydroboration

This compound is a precursor in the transition metal-catalyzed hydroboration of alkenes to form organoboronate esters, which are stable and have various applications in organic synthesis and medicinal chemistry (Fritschi et al., 2008).

Applications in Precision Polymer Synthesis

It's used in the precision synthesis of polymers, such as poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization. This polymerization results in polymers with narrow molecular weight distribution and almost perfect head-to-tail regioregularity, crucial for materials with specific electronic properties (Yokozawa et al., 2011).

Safety and Hazards

The safety information for “3-Chloro-2-methoxyphenylboronic acid” includes hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the material safety data sheet (MSDS) for more detailed safety information .

Mechanism of Action

Target of Action

Compounds with similar structures, such as (2z)-n-(3-chloro-2’-methoxybiphenyl-4-yl)-2-cyano-3-hydroxybut-2-enamide, have been found to target dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme .

Mode of Action

Boronic acids, such as 3-methoxyphenylboronic acid , are known to form reversible covalent complexes with proteins, enzymes, and other biological targets, which can lead to changes in their function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

properties

IUPAC Name |

2-(3-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(15)11(9)16-5/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPPBRVIMIYKLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}acetamide](/img/structure/B2489224.png)

![1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea](/img/structure/B2489225.png)

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2489226.png)

![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489229.png)

![N-(3-fluorophenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2489240.png)

![2-[4-[(5-Methylfuran-2-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B2489242.png)

![5-(3-fluorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2489245.png)